molecular formula C23H25N3O2 B11159540 N~3~-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-phenethyl-3-pyrrolidinecarboxamide

N~3~-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-phenethyl-3-pyrrolidinecarboxamide

Cat. No.: B11159540
M. Wt: 375.5 g/mol
InChI Key: VLNGKVIUQVVTRZ-UHFFFAOYSA-N
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Description

N~3~-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-phenethyl-3-pyrrolidinecarboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a phenethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-phenethyl-3-pyrrolidinecarboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then coupled with a pyrrolidine derivative through amide bond formation using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the amide coupling reactions. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, would also be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N~3~-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-phenethyl-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form hydroxyl derivatives.

    Substitution: The indole and phenethyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are common reducing agents.

    Substitution: Electrophilic reagents such as halogens (Cl~2~, Br2) or nitrating agents (HNO~3~/H~2~SO~4~) can be used.

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N~3~-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-phenethyl-3-pyrrolidinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N3-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-phenethyl-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-phenethyl-3-pyrrolidinecarboxamide is unique due to its combination of an indole moiety, a pyrrolidine ring, and a phenethyl group. This structural complexity contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C23H25N3O2/c27-22-14-19(16-26(22)13-11-17-6-2-1-3-7-17)23(28)24-12-10-18-15-25-21-9-5-4-8-20(18)21/h1-9,15,19,25H,10-14,16H2,(H,24,28)

InChI Key

VLNGKVIUQVVTRZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=CC=C2)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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